2-Propenamide, N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-
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Overview
Description
2-Propenamide, N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a chlorophenyl and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)- typically involves the reaction of 2-chlorophenylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acid or base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N-(2-chlorophenyl)-3-(4-methoxyphenyl)-: Similar structure but with one less methoxy group.
2-Propenamide, N-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-: Similar structure but with a bromine atom instead of chlorine.
2-Propenamide, N-(2-chlorophenyl)-3-(3,4-dihydroxyphenyl)-: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
The uniqueness of 2-Propenamide, N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both chlorophenyl and dimethoxyphenyl groups can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
105938-34-9 |
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Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20) |
InChI Key |
RUHHSDAFGRBWLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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